7-(1-Aminoethyl)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
1159511-33-7 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1H-indazol-7-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-4-2-3-7-5-11-12-9(7)8/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
HCYNVWJCCNTOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1NN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 1 Aminoethyl 1h Indazole and Its Structural Analogues
Established Synthetic Pathways for Indazole Core Structures
The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged structure in drug discovery. researchgate.netnih.gov Its synthesis has been the subject of extensive research, leading to a variety of methods for constructing the core and introducing substituents at specific positions.
Approaches to 1H-Indazoles
The 1H-indazole tautomer is generally more stable than the 2H-form and is the predominant isomer in the absence of N-substitution. researchgate.netnih.gov A plethora of synthetic strategies have been developed to access this important heterocyclic system.
Classical and modern methods for the synthesis of 1H-indazoles include:
Cyclization of o-toluidine (B26562) derivatives : This traditional approach involves the acylation, nitrosation, and subsequent cyclization of substituted o-toluidines. researchgate.net
Intramolecular amination : The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines provides a route to 1H-indazoles. researchgate.net
From hydrazones : Arylhydrazones can undergo direct aryl C-H amination to form 1H-indazoles using reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.govmdpi.com Rhodium-catalyzed double C-H activation of aldehyde phenylhydrazones also yields 1H-indazoles. mdpi.com
From o-haloaryl N-sulfonylhydrazones : Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones offers an efficient route to 1H-indazoles. nih.gov
[3+2] Cycloaddition : The reaction of diazomethanes with benzynes represents a [3+2] cycloaddition approach to the indazole core. acs.org
Reductive Cyclization : Organophosphorus-mediated reductive cyclization of 2-nitrobenzaldehyde (B1664092) derivatives is another strategy for forming the indazole ring. vulcanchem.com
Silver-Mediated C-H Amination : A silver(I)-mediated intramolecular oxidative C-H amination of hydrazones provides an efficient synthesis of various 3-substituted 1H-indazoles. acs.org
The following table summarizes some of the key methods for 1H-indazole synthesis.
| Starting Material | Reagents/Conditions | Product | Reference |
| o-Toluidine derivatives | Acylation, nitrosation, cyclization | 1H-Indazoles | researchgate.net |
| Arylhydrazones | I₂, KI, NaOAc or PIFA | 1H-Indazoles | nih.govmdpi.com |
| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |
| Hydrazones | Ag(I) oxidant | 3-Substituted 1H-indazoles | acs.org |
| 2-Aminophenones | Hydroxylamine derivatives | 1H-Indazoles | organic-chemistry.org |
Regioselective Synthesis of 7-Substituted Indazoles
The functionalization of the C7 position of the indazole ring is crucial for synthesizing the target compound. However, direct electrophilic substitution on the indazole nucleus often leads to mixtures of products, with the C3 and C5 positions being more reactive. rsc.orgnih.gov Therefore, regioselective methods are paramount.
Key strategies for achieving 7-substitution include:
Directed ortho-Metalation (DoM) : This powerful technique utilizes a directing group on the indazole nitrogen (N1) to guide metalation specifically to the C7 position. Subsequent reaction with an electrophile introduces the desired substituent. queensu.ca
Halogenation and Cross-Coupling : Regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. rsc.orgnih.gov
From 7-Nitroindazole (B13768) : Commercially available 7-nitroindazole serves as a versatile starting material. austinpublishinggroup.com Reduction of the nitro group to an amine allows for further functionalization through diazotization and subsequent reactions. sci-hub.se For instance, 7-iodo-1H-indazole, a precursor for various cross-coupling reactions, can be synthesized from 7-amino-1H-indazole. sci-hub.seresearchgate.net
Palladium-Catalyzed Cyanation : The cyanation of 7-iodo-1H-indazole using palladium catalysts provides a regioselective route to 7-cyano-1H-indazole. researchgate.net This cyano group can then be a handle for further transformations.
The following table highlights methods for regioselective C7-functionalization of indazoles.
| Starting Material | Method | Resulting 7-Substituent | Reference |
| N1-Protected Indazole | Directed ortho-Metalation (DoM) | Various electrophiles | queensu.ca |
| 4-Substituted 1H-Indazole | Bromination followed by Suzuki-Miyaura coupling | Aryl groups | rsc.orgnih.gov |
| 7-Nitroindazole | Reduction, diazotization, Sandmeyer/cross-coupling | Various functional groups | sci-hub.se |
| 7-Iodo-1H-indazole | Palladium-catalyzed cyanation | Cyano group | researchgate.net |
Strategies for Introducing the 1-Aminoethyl Moiety at the C7 Position
Once the 7-substituted indazole core is in hand, the next critical step is the installation of the 1-aminoethyl group. This can be achieved through direct functionalization or by building the side chain from a precursor.
Direct Functionalization Routes (e.g., amination, alkylation)
Directly introducing the 1-aminoethyl group is challenging. While direct amination methods exist, they are not typically suited for creating a chiral secondary amine. Alkylation of a 7-lithiated or 7-magnesiated indazole with a suitable electrophile containing the aminoethyl moiety is a theoretical possibility but can be complicated by the reactivity of the amine.
Precursor-Based Synthesis and Transformations
A more common and versatile approach involves the synthesis of a precursor at the C7 position, which is then converted to the 1-aminoethyl group.
Common precursor-based strategies include:
Reduction of a Nitrile : A 7-cyano-1H-indazole can be reacted with a methyl Grignard reagent to form an intermediate imine, which upon reduction yields the desired 1-aminoethyl group. organicchemistrytutor.com
From a Carbonyl Group : 1H-Indazole-7-carbaldehyde can serve as a key intermediate. chemimpex.com This aldehyde can undergo a Grignard reaction with a methylmagnesium halide to form a secondary alcohol. The alcohol can then be converted to an azide (B81097) or other leaving group, followed by reduction to the amine. Alternatively, reductive amination of a 7-acetyl-1H-indazole, formed via oxidation of the secondary alcohol, could provide the target amine.
Reduction of a Nitroalkene : A 7-(1-nitroprop-1-en-2-yl)-1H-indazole, synthesized via a Henry reaction between 1H-indazole-7-carbaldehyde and nitroethane, can be reduced to the 1-aminoethyl group.
Epoxide Ring-Opening : A 7-(oxiran-2-yl)-1H-indazole can be synthesized and subsequently opened with an amine or an ammonia (B1221849) equivalent. The regioselectivity of the epoxide ring-opening is a key consideration, with basic conditions generally favoring attack at the less substituted carbon. mdpi.comlibretexts.org
The following table outlines precursor-based methods for installing the 1-aminoethyl group.
| C7-Precursor | Transformation Steps | Target Moiety | Key Reactions |
| 7-Cyano-1H-indazole | 1. Grignard reaction with MeMgX 2. Reduction | 7-(1-Aminoethyl)-1H-indazole | Grignard reaction, Imine reduction |
| 1H-Indazole-7-carbaldehyde | 1. Grignard reaction with MeMgX 2. Conversion of OH to leaving group 3. Azide displacement and reduction | This compound | Grignard reaction, Nucleophilic substitution, Reduction |
| 7-Acetyl-1H-indazole | Reductive amination | This compound | Reductive amination |
| 7-(Oxiran-2-yl)-1H-indazole | Ring-opening with an amine source | This compound | Epoxide ring-opening |
Asymmetric Synthesis and Chiral Resolution of Enantiomeric Forms
The 1-aminoethyl side chain contains a stereocenter, meaning this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological activity. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis:
Catalytic Asymmetric Hydrogenation : The asymmetric hydrogenation of an imine or enamine precursor is a powerful method for establishing the chiral amine center. nih.govacs.org This approach relies on the use of chiral transition metal catalysts.
Chiral Auxiliaries : The use of a chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction.
Enzyme-Catalyzed Reactions : Biocatalysis, using enzymes such as transaminases, can provide highly enantioselective routes to chiral amines. rsc.org
Chiral Resolution: If a racemic mixture of this compound is synthesized, the enantiomers can be separated. libretexts.org
Classical Resolution : This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a mixture of diastereomeric salts. google.commdpi.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for separating enantiomers on both analytical and preparative scales. mdpi.comnih.gov Capillary electrophoresis with chiral selectors like cyclodextrins is another viable technique. nih.gov
Optimization of Reaction Conditions and Yields
Detailed Research Findings
The synthesis of 7-substituted indazoles often begins with a precursor like 7-nitro-1H-indazole. From this starting point, various functional groups can be introduced. One key strategy involves creating a reactive intermediate, such as a triflate (OTf), at the 7-position, which can then be used in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. researchgate.net
The synthesis of trifluoromethanesulfonic acid 1H-indazol-7-yl ester (7-OTf-1H-indazole), a versatile building block, from 7-hydroxy-1H-indazole highlights the importance of reaction optimization. A study systematically varied the triflating agent and base to maximize the yield of the desired 7-OTf product while minimizing the formation of the isomeric 4-OTf product and a disubstituted byproduct. The use of N-(2-pyridyl)triflimide with cesium carbonate (Cs₂CO₃) in tetrahydrofuran (B95107) (THF) at 0 °C was found to be the optimal condition, affording the desired 7-OTf product in a 96% yield with no other isomers detected. researchgate.net
The choice of base and solvent is also critical in the N-alkylation of the indazole ring. Studies on model indazole systems reveal that the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often provides high regioselectivity for the N-1 position. d-nb.infobeilstein-journals.org For instance, initial screening for the N-alkylation of a generic 1H-indazole showed that while combinations like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in DMF gave a mixture of N-1 and N-2 isomers, using NaH in DMF significantly favored the N-1 product. beilstein-journals.org Further solvent screening demonstrated that while acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) did not improve selectivity, solvents like toluene (B28343) or 1,4-dioxane (B91453) failed to yield any product. beilstein-journals.org
The following data tables illustrate the systematic optimization of reaction conditions for the synthesis of key indazole intermediates.
Table 1: Optimization of the Synthesis of 7-OTf-1H-indazole from 7-Hydroxy-1H-indazole researchgate.net
| Entry | Conditions | Yield of 7-OTf-1H-indazole (%) | Yield of 4-OTf-1H-indazole (%) | Yield of 3,7-di-OTf-1H-indazole (%) |
| 1 | Tf₂O (1 equiv), pyridine, 0 °C to r.t., 48 h | 26 | 50 | 10 |
| 2 | N-phenyltriflimide (1 equiv), Cs₂CO₃ (1 equiv), THF, 0 °C, 2 h | 77 | 23 | 0 |
| 3 | N-2-pyridyltriflimide (1 equiv), Cs₂CO₃ (1 equiv), THF, 0 °C, 2 h | 96 | 0 | 0 |
| r.t. = room temperature |
Table 2: Optimization of N-Alkylation of 1H-Indazole with an Alkyl Bromide beilstein-journals.org
| Entry | Base | Solvent | Temperature | Ratio (N-1 : N-2) |
| 1 | K₂CO₃ | DMF | 80 °C | 1.9 : 1 |
| 2 | Na₂CO₃ | DMF | 80 °C | 1.8 : 1 |
| 3 | Cs₂CO₃ | DMF | 80 °C | 1.5 : 1 |
| 4 | NaH | DMF | 80 °C | 2.5 : 1 |
| 5 | NaH | THF | rt to 50 °C | >20 : 1 |
| 6 | K₂CO₃ | MeCN | 80 °C | 1.9 : 1 |
| 7 | NaH | MeCN | 80 °C | 1.9 : 1 |
| 8 | K₂CO₃ | DMSO | 80 °C | 1.6 : 1 |
| 9 | NaH | DMSO | 80 °C | 1.6 : 1 |
| 10 | K₂CO₃ or Na₂CO₃ | THF | 80 °C | No Reaction |
| 11 | K₂CO₃ or Na₂CO₃ | Toluene | 80 °C | No Reaction |
| 12 | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane | 80 °C | No Reaction |
| r.t. = room temperature |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 7-(1-Aminoethyl)-1H-indazole in solution. emerypharma.com By analyzing the chemical shifts, multiplicities, coupling constants, and integrations in ¹H NMR spectra, the positions of protons within the molecule can be assigned. emerypharma.comlibretexts.org For instance, the aromatic protons on the indazole ring, the methine proton of the aminoethyl group, the methyl protons, and the amine protons all exhibit characteristic signals.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between different parts of the molecule. libretexts.orgwordpress.com ¹H-¹H COSY spectra reveal correlations between coupled protons, helping to trace the spin systems within the molecule, such as the ethyl group and the aromatic ring protons. emerypharma.comwordpress.com HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the attachment of the aminoethyl group to the C7 position of the indazole ring. libretexts.org
Table 1: Representative NMR Data for Indazole Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.2 | m, d, t | Chemical shifts and coupling patterns depend on substitution. chemicalbook.com |
| ¹H (CH) | ~4.0 - 4.5 | q | Quartet due to coupling with methyl protons. |
| ¹H (CH₃) | ~1.5 - 1.8 | d | Doublet due to coupling with the methine proton. |
| ¹H (NH/NH₂) | Variable | br s | Broad singlet, position can vary with solvent and concentration. |
| ¹³C (Aromatic) | 110 - 145 | Shifts depend on the position within the bicyclic system. chemicalbook.com | |
| ¹³C (CH) | ~50 - 55 | ||
| ¹³C (CH₃) | ~20 - 25 |
Note: The exact chemical shifts for this compound would require experimental data for this specific compound. The values presented are typical for similar indazole structures and are for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound. wiley-vch.de
Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the aminoethyl side chain or cleavage within the indazole ring system. The fragmentation pattern of indazole derivatives often reveals insights into their structural arrangement. researchgate.net
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. pg.edu.pl IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. wiley-vch.de
Key vibrational modes for this compound would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the amino group and the indazole N-H. nih.gov
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. researchgate.net
C=C and C=N stretching: These vibrations from the indazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net
N-H bending: The scissoring vibration of the -NH₂ group usually appears around 1600 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information and is particularly useful for symmetric vibrations and the C-C backbone of the aromatic ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Indazole) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1650 |
| N-H (Amine) | Bending (Scissoring) | ~1600 |
Note: These are generalized ranges and the precise peak positions can be influenced by the molecular environment and intermolecular interactions.
Electronic Spectroscopy (UV-Visible Absorption and Emission)
UV-Visible spectroscopy investigates the electronic transitions within the molecule. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the indazole aromatic system. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the indazole ring. researchgate.net For instance, the amino group at the 7-position can act as an auxochrome, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted indazole.
Fluorescence or emission spectroscopy can provide further insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the compound may emit light at a longer wavelength. The fluorescence spectrum is often a mirror image of the absorption spectrum and can be sensitive to the local environment, such as solvent polarity and pH.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. nih.govmdpi.com By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms (except hydrogen, which is often difficult to resolve) can be determined. mdpi.comnih.gov
This technique would unambiguously confirm the connectivity of the atoms, the planarity of the indazole ring, and the bond lengths and angles. researchgate.net Crucially, for a chiral molecule like this compound, which has a stereocenter at the α-carbon of the ethyl group, X-ray crystallography can determine the absolute configuration (R or S) of this center, provided that a suitable crystal is obtained and appropriate data collection and refinement strategies are employed. nih.gov This is essential for understanding the specific spatial arrangement of the molecule, which is often critical for its biological activity. The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Methodological Frameworks for SAR/SPR Studies
The investigation of SAR and SPR for indazole derivatives, including 7-(1-Aminoethyl)-1H-indazole, employs a combination of computational and experimental techniques. These frameworks are essential for systematically evaluating the impact of structural modifications on the compound's biological activity and properties. samipubco.comresearchgate.net
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models are frequently used to correlate physicochemical properties and structural features with biological activity. researchgate.net For instance, studies on diverse PARP-1 inhibitors have highlighted the importance of charge topological indices and fractional polar surface area in determining inhibitory potency. researchgate.net 3D-QSAR methods, such as Gaussian-based 3D-QSAR, utilize the docked poses of ligands to analyze the influence of different fields (steric, electrostatic) on activity. researchgate.net
Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. For a series of PARP-1 inhibitors, a pharmacophore model might include features like a hydrogen bond acceptor, a hydrogen bond donor, and aromatic rings. researchgate.net
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods predict the binding orientation of a ligand within a protein's active site and assess the stability of the resulting complex. researchgate.netresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net
Experimental Techniques:
Synthesis of Analog Libraries: The systematic synthesis of derivatives with modifications at various positions of the indazole core and the aminoethyl side chain is a fundamental experimental approach. samipubco.com This allows for the direct assessment of how specific structural changes affect biological activity.
In Vitro Biological Assays: A range of biochemical and cell-based assays are used to determine the biological activity of the synthesized compounds. These can include enzyme inhibition assays (e.g., for kinases or nitric oxide synthase), cell proliferation assays, and receptor binding assays. rsc.orgtandfonline.com
X-ray Crystallography: When a co-crystal of the compound with its target protein can be obtained, X-ray crystallography provides a high-resolution, three-dimensional structure of the binding mode, offering definitive insights for structure-based design. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including 2D NMR experiments like HSQC and HMBC, are crucial for confirming the structure of synthesized compounds and can also be used to study ligand-protein interactions in solution. uzh.ch
Impact of the 1-Aminoethyl Moiety on Biological Activity and Selectivity
The 1-aminoethyl group at the 7-position of the indazole ring is a critical determinant of the compound's biological activity and selectivity. Its size, basicity, and stereochemistry can significantly influence interactions with biological targets.
The presence of an amino group can be crucial for forming key hydrogen bonds with target proteins. For example, in a series of indazole derivatives, an amino group at the C2 position of a pyridyl substituent was found to be important for activity. rsc.org The basicity of the amino group can also play a role, as strongly basic groups may affect properties like oral absorption. acs.org
The length and branching of the alkyl chain of the aminoethyl group can impact potency and selectivity. Studies on other positions of the indazole ring have shown that increasing the side chain length of a substituent can sometimes decrease biological activity, suggesting a steric limit within the binding site. tandfonline.com For instance, while a methoxy (B1213986) group at the 7-position of indazole was found to increase inhibitory effect on neuronal nitric oxide synthase (nNOS), bulkier alkoxy groups led to a loss of activity. tandfonline.com This suggests that the ethyl group in this compound might offer an optimal size for fitting into certain binding pockets.
Furthermore, the stereochemistry of the chiral center at the 1-position of the aminoethyl group is expected to be a significant factor. Different enantiomers often exhibit distinct biological activities and potencies due to the stereospecific nature of protein binding sites.
Positional Effects of Substituents on the Indazole Ring System
Studies on various indazole series have demonstrated the importance of substituent positioning:
Position 3: The C3 position is a common site for modification. The presence of a suitably substituted carbohydrazide (B1668358) moiety at C3 has been shown to be crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov
Position 4: Substituents at the C4 position can play a critical role in inhibition. For example, in a series of IDO1 inhibitors, the substituent groups at both the 4- and 6-positions were found to be crucial for activity. nih.gov Methoxy- or hydroxyl-containing groups at C4 were found to be potent in a series of CCR4 antagonists. acs.org
Position 5: The C5 position is another key site for substitution. In a series of 1H-indazole-3-amine derivatives, the substituent on the benzene (B151609) ring at the C-5 position had a significant effect on anti-proliferative activity against Hep-G2 cells, with a 3,5-difluoro substituent showing the highest activity. nih.gov
Position 6: The C6 position is also frequently modified. For CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org In another study, substitution at the 6-position from a six-membered ring to a five-membered ring resulted in a loss of activity. whiterose.ac.uk
Position 7: The C7 position is particularly relevant to the title compound. Studies on 7-substituted indazoles have shown that this position is important for activity against neuronal nitric oxide synthase (nNOS). tandfonline.com However, bulky substituents at this position can introduce steric hindrance that prevents optimal interaction with the target. tandfonline.com The presence of a 7-bromo substituent allowed for a reaction to proceed, whereas a 7-carboxylate group did not, suggesting steric effects are significant at this position. nih.gov
The electronic nature of the substituents (electron-donating vs. electron-withdrawing) also plays a critical role. For example, electron-rich substituents have been shown to enhance antifungal activity in some indazole derivatives. longdom.org
Table 1: Impact of Substituent Position on Biological Activity in Various Indazole Series
| Position | Substituent Type | Observed Effect | Biological Target/Activity | Reference |
|---|---|---|---|---|
| C3 | Substituted carbohydrazide | Crucial for strong inhibitory activity | IDO1 enzyme | nih.gov |
| C4 | Methoxy or hydroxyl | More potent antagonists | CCR4 | acs.org |
| C5 | 3,5-difluorophenyl | Highest anti-proliferative activity | Hep-G2 cells | nih.gov |
| C6 | Small groups | Preferred for activity | CCR4 | acs.org |
| C7 | Methoxy | Increased inhibitory effect | nNOS | tandfonline.com |
| C7 | Bulky groups | Decreased activity due to steric hindrance | nNOS | tandfonline.com |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of this compound is intrinsically linked to its biological activity. The relative orientation of the indazole ring and the 1-aminoethyl side chain can dictate how the molecule fits into a binding site and interacts with key residues.
Conformational analysis, often performed using computational methods like molecular modeling and supported by experimental data from techniques like NMR, helps to identify low-energy, biologically relevant conformations. tandfonline.comuzh.ch For instance, modeling studies of 7-substituted indazoles have suggested that bulky substituents can cause steric hindrance, preventing the molecule from adopting the necessary conformation to interact effectively with its target. tandfonline.com
The flexibility of the 1-aminoethyl side chain allows it to adopt various conformations. The preferred conformation when bound to a target protein is likely to be one that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, while minimizing steric clashes. The correlation between the conformational preferences of a molecule and its biological profile is a key aspect of rational drug design. By understanding the active conformation, medicinal chemists can design more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interaction Profiling
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. slideshare.netmdpi.com While numerous studies have employed molecular docking for various indazole analogs to predict their binding modes and identify key interactions with target proteins like Cyclooxygenase-2 (COX-2) or S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), no such data has been published for 7-(1-Aminoethyl)-1H-indazole. innovareacademics.innih.gov
Protein-Ligand Binding Mode Predictions
There is no available research detailing the predicted binding modes of this compound with any specific protein target. Such studies would typically provide information on the ligand's conformation and placement within a protein's active site.
Identification of Key Amino Acid Residues and Interaction Networks
Without molecular docking studies, the key amino acid residues and specific interaction networks (e.g., hydrogen bonds, hydrophobic interactions) that would be formed between this compound and a biological target remain unidentified. For other indazole derivatives, studies have identified critical interactions, such as hydrogen bonds with residues like Arg120 and Tyr355 in the COX-2 enzyme, but this information is not transferable. innovareacademics.in
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are used to predict the potency of new compounds.
Derivation of Predictive Models for Biological Potency
No QSAR models have been developed or published that are based on a series of compounds including this compound. Constructing a valid QSAR model requires a dataset of structurally related compounds with measured biological activities, which is not available for this specific molecule. nih.govresearchgate.net
Descriptor Analysis and Feature Selection
The process of QSAR modeling involves calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) and selecting the most relevant ones to build a predictive model. As no QSAR studies for this compound have been performed, there is no corresponding analysis of its molecular descriptors or feature selection.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
MD simulations provide insights into the movement of atoms and molecules over time, helping to understand the stability of a protein-ligand complex and the dynamic behavior of the ligand in the binding pocket. mdpi.comfrontiersin.org Research on other indazole compounds has utilized MD simulations to confirm the stability of the ligand within the active site of enzymes. innovareacademics.in However, no studies have reported on MD simulations performed for this compound complexed with a protein target.
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Properties and Reactivity
As of the latest available research, specific quantum chemical calculations employing Density Functional Theory (DFT) or ab initio methods for the compound This compound are not extensively documented in publicly accessible scientific literature. However, computational studies on analogous indazole derivatives provide a robust framework for predicting and understanding its electronic properties and reactivity. Such studies are crucial in the field of medicinal chemistry and materials science for elucidating reaction mechanisms, molecular stability, and potential biological activity.
Theoretical investigations on the indazole scaffold are typically performed using DFT methods, which offer a good balance between computational cost and accuracy. A common approach involves geometry optimization of the molecule followed by the calculation of various electronic and reactivity descriptors.
Methodology in Typical Indazole Studies
Quantum chemical calculations for indazole derivatives are generally carried out using software packages like Gaussian. The B3LYP functional, a hybrid functional, is frequently employed in conjunction with a basis set such as 6-311++G(d,p). beilstein-journals.org This combination has been shown to provide reliable results for the geometric and electronic properties of organic molecules. beilstein-journals.org
Electronic Properties: The Frontier Molecular Orbitals
A key aspect of these computational studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital in determining the molecule's chemical reactivity and kinetic stability.
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capacity.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and prone to chemical reactions. nih.gov This charge transfer within the molecule is a key factor in its bioactivity. nih.gov
For a hypothetical analysis of This compound , one would expect the electron density of the HOMO to be localized on the electron-rich regions of the indazole ring and the amino group, while the LUMO's density would likely be distributed over the aromatic system.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.20 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |
| Ionization Potential | IP | -EHOMO | 6.20 |
| Electron Affinity | EA | -ELUMO | 0.95 |
| Global Hardness | η | (IP - EA) / 2 | 2.625 |
| Global Softness | S | 1 / (2η) | 0.190 |
| Electronegativity | χ | (IP + EA) / 2 | 3.575 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.43 |
Note: The values in this table are exemplary and based on typical ranges observed for similar heterocyclic compounds. They are not based on actual experimental or calculated data for this compound.
Reactivity Analysis: Mulliken Population Analysis
Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule. This analysis helps to identify the electrophilic and nucleophilic sites, providing insight into the molecule's reactivity towards other chemical species. Atoms with more negative charges are prone to electrophilic attack, while those with more positive charges are susceptible to nucleophilic attack.
In the case of This compound , a Mulliken charge analysis would likely reveal that the nitrogen atoms of the indazole ring and the amino group carry negative charges, making them potential sites for interaction with electrophiles. The carbon atoms adjacent to these nitrogen atoms would likely exhibit positive charges.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Charge (a.u.) |
| N1 | -0.250 |
| N2 | -0.180 |
| N (amino group) | -0.450 |
| C3 | +0.150 |
| C7 | +0.100 |
| C (ethyl group, alpha) | -0.050 |
Note: The values in this table are for illustrative purposes only and are not derived from actual calculations on this compound.
Preclinical Pharmacological Investigations and Mechanistic Elucidation
In Vitro Enzyme Inhibition and Receptor Binding Assays
In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological molecules. For indazole derivatives, these assays have revealed a spectrum of activities against enzymes and receptors involved in various physiological and pathological processes.
Indazole-containing compounds have been extensively studied as inhibitors of several key enzymes.
Kinases: The amino-indazole scaffold is a recognized hinge-binding motif in many kinase inhibitors. nih.gov Research has shown that 3-amino-1H-indazol-6-yl-benzamides can be potent type II inhibitors of kinases like FLT3, PDGFRα, and c-Kit. nih.gov These compounds are designed to target the "DFG-out" inactive conformation of the kinase activation loop. nih.gov While specific data for 7-(1-Aminoethyl)-1H-indazole is not detailed in this context, the broader class of amino-indazoles demonstrates significant potential for spectrum-selective kinase inhibition. nih.gov For instance, certain derivatives exhibit nanomolar efficacy against specific kinases. nih.gov
Nitric Oxide Synthase (NOS): Indazole derivatives are known inhibitors of nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. researchgate.netwikipedia.org Specifically, 7-nitroindazole (B13768) (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). wikipedia.orgmdpi.com This inhibition is thought to be a result of the indazole ring interacting with the enzyme's active site. mdpi.com The study of various substituted indazoles has been crucial in understanding the structure-activity relationships for NOS inhibition. researchgate.netmdpi.com While direct inhibitory data for this compound on NOS is not specified, the established activity of related indazoles suggests this as a potential area of interaction.
Monoamine Oxidase B (MAO-B): Indazole derivatives have emerged as potent and selective inhibitors of MAO-B, an enzyme involved in the catabolism of neurotransmitters. researchgate.netresearchgate.net Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. researchgate.netacs.org Studies on indazole- and indole-carboxamides have identified compounds with sub-nanomolar inhibitory potency against human MAO-B, showing high selectivity over the MAO-A isoform. researchgate.net For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide are highly potent inhibitors. researchgate.net The indazole core is a key pharmacophore in achieving this activity.
The following table summarizes the inhibitory activities of selected indazole derivatives against MAO-B:
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | human MAO-B | 0.386 | >25,000-fold |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | human MAO-B | 0.227 | >5,700-fold |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | human MAO-B | 0.612 | >16,000-fold |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | human MAO-B | 1.59 | >6,000-fold |
Data sourced from a study on indazole- and indole-carboxamides as MAO-B inhibitors. researchgate.net
5-hydroxytryptamine (Serotonin) Receptors: A search in the BindingDB database reveals that the related compound, 1-(2-aminoethyl)-1H-indazol-6-ol, has been studied for its affinity to serotonin (B10506) receptors. It has shown inhibitory activity (IC50) against the 5-HT2A receptor in rats at a concentration of 0.770 nM. bindingdb.org This suggests that aminoethyl-indazole derivatives have the potential to interact with G protein-coupled receptors (GPCRs).
Kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For indazole-based MAO-B inhibitors, investigations have shown a competitive mode of inhibition. researchgate.netresearchgate.net This indicates that the inhibitors likely bind to the same active site as the natural substrate of the enzyme. researchgate.net Computational docking studies have provided further insights, suggesting that these inhibitors interact with the enzyme's binding site, which explains their high potency. researchgate.net
For kinase inhibitors with an amino-indazole scaffold, co-crystal structures have revealed that they bind to the "DFG-out" inactive conformation of the kinase, making multiple hydrogen bonds within the ATP-binding cleft. nih.gov This detailed structural information is invaluable for the rational design of more potent and selective inhibitors.
Cellular Assays for Functional Activity
Cellular assays are the next step in the preclinical evaluation, providing information on a compound's activity in a more physiologically relevant context. These assays can confirm that a compound can cross the cell membrane and engage its intended target within the cell.
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in intact cells. nih.govthno.orgmdpi.com The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. thno.orgmdpi.com This technique has been applied to various targets, including kinases and phosphatases, to validate target engagement in a cellular environment. nih.gov While specific CETSA data for this compound is not available, this methodology would be a critical step in its preclinical development to confirm its interaction with predicted targets like kinases or MAO-B within a living cell. nih.govmdpi.com
For kinase inhibitors, cellular assays are used to measure the inhibition of kinase-dependent cellular proliferation. nih.gov For example, amino-indazole inhibitors of FLT3 and PDGFRα have shown high selectivity for cancer cell lines whose growth is dependent on these kinases. nih.gov This demonstrates that the in vitro enzyme inhibition translates to functional activity in a cellular context.
Phenotypic screening involves testing compounds in cell-based models of disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific target. This approach is valuable for discovering compounds with novel mechanisms of action. A series of urea-based N-1-(2-aminoethyl)-indazoles were identified as melanin-concentrating hormone receptor 1 (MCHr1) antagonists through such screening. researchgate.net This led to the optimization of a compound with excellent binding affinity and functional potency. researchgate.net
Phenotypic screens have also been used to identify antitubercular agents. For instance, screening of a chemical library led to the identification of 6-dialkylaminopyrimidine carboxamides with potent activity against Mycobacterium tuberculosis. acs.org While not directly involving this compound, these examples highlight the power of phenotypic screening in drug discovery for indazole-related compounds.
Mechanistic Studies of Biological Responses
Understanding the downstream consequences of target engagement is crucial. For MAO-B inhibitors, mechanistic studies have focused on their neuroprotective effects. Inhibition of MAO-B is believed to provide neuroprotection by reducing the production of reactive oxygen species (ROS) and preventing the activation of neurotoxins like MPTP. researchgate.net Studies have shown that indazole-based MAO-B inhibitors can protect neuronal cells (PC12 cells) against oxidative stress induced by toxins like 6-hydroxydopamine and rotenone. nih.gov
In the context of NOS inhibition by compounds like 7-nitroindazole, mechanistic studies have explored the impact on signaling pathways mediated by nitric oxide. wikipedia.org These effects are linked to the reduction of oxidative stress and the formation of peroxynitrite. wikipedia.org Such studies are vital for elucidating the full spectrum of biological responses to a given compound and for understanding its therapeutic potential and potential side effects.
Comparative Biological Activity with Parent Indazole Scaffolds
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. nih.govnih.govbeilstein-journals.org As a bioisostere of indole (B1671886), the indazole nucleus is a key component in numerous therapeutic agents. beilstein-journals.orgacs.org The pharmacological profile of indazole derivatives is profoundly influenced by the nature and placement of substituents on the bicyclic core. nih.govbeilstein-journals.org Preclinical studies comparing substituted indazoles to their parent scaffolds reveal critical structure-activity relationships (SAR) that guide the development of potent and selective therapeutic candidates.
The substitution on the indazole ring, including the introduction of aminoalkyl groups, can significantly alter the interaction of the molecule with its biological target. For instance, the indazole motif is often utilized to replace an indole ring in drug design, a strategy that can lead to improved metabolic stability, oral bioavailability, and plasma clearance. acs.org
A pertinent example of this bioisosteric replacement is seen in the development of serotonin receptor agonists. Research into indazole analogs of tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), provides direct comparative data. The direct 1H-indazole analog of 5-MeO-DMT demonstrated potent and selective agonist activity at the 5-HT2A serotonin receptor, highlighting how replacing the indole core with an indazole scaffold can maintain or modulate pharmacological activity. acs.org In one study, the 1H-indazole analog of 5-MeO-DMT (Compound 6a ) was found to be a potent 5-HT2A agonist with high selectivity over the 5-HT2B receptor. acs.org
| Compound | Target | EC₅₀ (nM) | Efficacy (% of 5-HT) | Reference |
| 5-MeO-DMT | 5-HT₂ₐ | 12 | 100% | acs.org |
| 6a (1H-Indazole analog of 5-MeO-DMT) | 5-HT₂ₐ | 203 | 70% | acs.org |
| 6a (1H-Indazole analog of 5-MeO-DMT) | 5-HT₂ₒ | >10,000 | N/A | acs.org |
| 6a (1H-Indazole analog of 5-MeO-DMT) | 5-HT₂ₒ | 532 | 72% | acs.org |
EC₅₀: Half-maximal effective concentration. Data represents mean values from independent experiments.
Furthermore, investigations into amino-indazole scaffolds as kinase inhibitors have furnished detailed SAR insights. nih.gov By modifying substituents on the 3-amino-1H-indazole core, researchers can modulate potency and selectivity against various kinases like FLT3, PDGFRα, and Kit. For example, replacing the hinge-interacting 2-amino-thiazolo-pyridine of existing kinase inhibitors with a 3-amino-indazole group led to the discovery of type II inhibitors with spectrum-selective activity. nih.gov The data shows that even minor modifications, such as to the 3-amino group of the 1H-indazole, can drastically alter the activity profile. Acetyl, free amino, and methyl analogs demonstrated single-digit nanomolar potency against certain kinases while losing activity against others. nih.gov
| Compound | Modification on 3-Amino-1H-indazole | FLT3 EC₅₀ (nM) | PDGFRα-T674M EC₅₀ (nM) | Kit-T670I EC₅₀ (nM) | Reference |
| 17 | Acetyl | 1.8 | 1.9 | >1000 | nih.gov |
| 18 | Free Amino | 2.5 | 4.8 | >1000 | nih.gov |
| 22 | Methyl | 6.5 | 7.6 | >1000 | nih.gov |
EC₅₀: Half-maximal effective concentration in cellular antiproliferative assays.
The influence of substituents extends to the antitumor properties of indazole derivatives. Studies on a series of 1H-indazole-3-amine derivatives revealed that the position and electronic nature of substituents on the indazole ring significantly impact their cytotoxic activity against various cancer cell lines. nih.gov For instance, the introduction of different substituted aromatic groups at the C-5 position can enhance interactions with kinase targets. nih.gov A comparative analysis of various derivatives against human cancer cell lines, such as the chronic myeloid leukemia (K562) and hepatoma (Hep-G2) lines, underscores the importance of the substitution pattern for achieving potent and selective antitumor effects. nih.gov
| Compound | R¹ Substituent (at C-5) | K562 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) | Reference |
| 5b | 3-fluoro | >50 | 10.3 | nih.gov |
| 5e | 4-fluoro | >50 | 9.49 | nih.gov |
| 5j | 3,5-difluoro | >50 | 7.91 | nih.gov |
| 5f | 4-trifluoromethoxy | >50 | 12.6 | nih.gov |
| 6o | (Piperazine derivative) | 5.15 | 16.5 | nih.gov |
| 5-Fluorouracil (Control) | N/A | 10.2 | 16.9 | nih.gov |
IC₅₀: Half-maximal inhibitory concentration. Data represent the mean values of three independent experiments.
Derivatization and Chemical Modification of the 7 1 Aminoethyl 1h Indazole Core
Synthetic Transformations at the Amino Group
The primary amino group on the ethyl side chain is a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are crucial for modulating the compound's physicochemical properties and for introducing new functional moieties.
The primary amine of 7-(1-Aminoethyl)-1H-indazole can be readily functionalized through standard amine chemistry.
Acylation: This is a common transformation where the amine reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. masterorganicchemistry.com This reaction is typically performed in the presence of a base to neutralize the acid byproduct. A more modern approach involves the direct condensation of carboxylic acids with the amine using coupling agents. asiaresearchnews.com Boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org These methods are generally high-yielding and tolerate a wide range of functional groups on both the carboxylic acid and the amine. d-nb.info
Alkylation: The introduction of alkyl groups to the amino function can be achieved by reacting this compound with alkyl halides. This reaction can lead to mono- and di-alkylated products, and reaction conditions can be tuned to favor one over the other. Reductive amination, another key strategy, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine, respectively.
Arylation: The formation of a C-N bond between the amino group and an aryl ring, known as N-arylation, is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction pairs the amine with an aryl halide or triflate, using a palladium or copper catalyst to furnish the N-aryl product.
A summary of these transformations is presented below.
| Transformation | Reagent Class | Product | Key Features |
| Acylation | Acid Chlorides, Anhydrides, Carboxylic Acids + Coupling Agents | Amide | Forms a stable, neutral amide linkage. Widely used in peptide synthesis. masterorganicchemistry.com |
| Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine | Increases steric bulk and modifies basicity. |
| Arylation | Aryl Halides/Triflates + Catalyst (e.g., Palladium) | N-Aryl Amine | Introduces an aromatic system directly onto the nitrogen. |
Building upon acylation, the synthesis of amides, ureas, and thioureas from the 7-(1-aminoethyl) moiety introduces functional groups with distinct hydrogen bonding capabilities.
Amides: As discussed, direct condensation of carboxylic acids and amines is an attractive method for amide bond formation. d-nb.info The use of activating agents like TiCl₄ or various modern coupling reagents facilitates this transformation under mild conditions. organic-chemistry.orgd-nb.info One-pot procedures starting from a carboxylic acid and an amine are highly efficient. nih.gov
Ureas and Thioureas: These functional groups are important in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors. nih.govmdpi.com They are typically synthesized by reacting the primary amine of this compound with an appropriate isocyanate or isothiocyanate, respectively. tubitak.gov.tranalis.com.my This reaction is generally straightforward and high-yielding. A series of urea-based N-1-(2-aminoethyl)-indazoles has been synthesized and evaluated for biological activity, highlighting the utility of this transformation. researchgate.net The synthesis can often be performed under neat conditions or in a suitable solvent. tubitak.gov.tr
The table below outlines the synthesis of these key functional groups.
| Functional Group | Synthetic Precursor | General Reaction |
| Amide | Carboxylic Acid | R-COOH + H₂N-R' → R-CONH-R' + H₂O |
| Urea | Isocyanate | R-N=C=O + H₂N-R' → R-NH-CO-NH-R' |
| Thiourea (B124793) | Isothiocyanate | R-N=C=S + H₂N-R' → R-NH-CS-NH-R' |
Functionalization of the Indazole Heterocyclic System
The indazole ring is an aromatic heterocycle that can undergo various substitution reactions. The electronic nature of the ring and the presence of the existing substituent at the C7 position influence the regioselectivity of these transformations.
Functionalization of the indazole core is a key strategy for creating analogues of this compound. The C3 position is often the most reactive site for electrophilic and metal-catalyzed reactions in NH-free indazoles. chim.itnih.gov
C3 Position: Direct C-H arylation at the C3 position of 1H-indazoles has been achieved using palladium catalysis, although it can be challenging due to the position's inherent reactivity. nih.govmdpi.com Using water as a solvent has been shown to be effective for this transformation. nih.gov Halogenation, particularly iodination and bromination, at the C3 position is also well-established, providing a handle for further cross-coupling reactions. chim.it
C4, C5, and C6 Positions: While direct C-H functionalization at these positions is less common than at C3, they can be modified using classic electrophilic aromatic substitution reactions, provided the ring is sufficiently activated. Alternatively, Suzuki-Miyaura coupling reactions can be performed if a halogen is already present at one of these positions. nih.gov
C7 Position: While the parent compound is already substituted at C7, further modification of other indazoles at this position is synthetically relevant. Regioselective C7 bromination of 4-substituted NH-free indazoles has been reported, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. nih.gov This demonstrates that with appropriate directing groups, selectivity for the C7 position is achievable.
The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration in indazole chemistry, heavily influenced by the substituents on the ring and the reaction conditions. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org
The following table summarizes common functionalization reactions on the indazole ring.
| Position | Reaction Type | Reagents/Catalysts | Notes |
| C3 | Direct Arylation | Pd(OAc)₂, PPh₃, Water | Challenging but achievable under specific conditions. nih.govmdpi.com |
| C3 | Halogenation | NBS, NCS, I₂ | Provides a versatile handle for further chemistry. chim.it |
| C4, C5, C6 | Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst | Requires a pre-installed halogen at the desired position. nih.gov |
| C7 | Bromination | NBS | Can be achieved with high regioselectivity depending on other substituents. nih.gov |
Skeletal editing of the indazole core offers a powerful method for generating novel heterocyclic systems.
Ring Expansion: Indazoles can undergo ring expansion reactions to form larger heterocyclic structures. A notable example is the conversion of 2H-indazoles into quinazolin-4(3H)-ones. sciengine.com This transformation can be promoted by difluorocarbene, which inserts a carbon atom and facilitates the cleavage of the N-N bond. sciengine.comrsc.org Other methods involve metal-catalyzed reactions with carbene precursors, leading to the formation of six-membered rings. d-nb.inforsc.org
Ring Contraction: While less common for indazoles, ring contraction strategies exist for other heterocycles. Phototranspositions of indazoles to benzimidazoles have been reported, representing a skeletal rearrangement rather than a true contraction, but resulting in a different five-membered heterocyclic core. researcher.life
These advanced strategies dramatically alter the core scaffold, providing access to underrepresented chemical space. rsc.org
Conjugation Strategies for Probes or Bioconjugates
The chemical handles on this compound make it suitable for conjugation to biomolecules or probes for use in chemical biology. nih.govnih.govrsc.org Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule. thermofisher.com
The primary amine is the most accessible functional group for conjugation. Standard bioconjugation chemistries that target primary amines can be employed, such as:
NHS-Ester Chemistry: N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines at physiological to slightly basic pH to form stable amide bonds. This is a widely used method for labeling proteins and other molecules. thermofisher.com
Isothiocyanate Chemistry: Isothiocyanates react with primary amines to form stable thiourea linkages, commonly used for attaching fluorescent dyes like FITC.
Alternatively, the indazole ring itself can be functionalized with a reactive handle, such as an alkyne or azide (B81097), via the methods described in section 7.2.1. This handle can then be used in "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific conjugation to a molecule bearing the complementary functional group. mdpi.com This dual-functional nature allows for orthogonal conjugation strategies, where the amine and the ring can be modified with different partners in separate steps.
Future Perspectives and Advanced Research Directions
Design of Next-Generation Indazole-Based Chemical Probes
The development of selective chemical probes is essential for dissecting complex biological signaling pathways and validating new drug targets. The 7-(1-Aminoethyl)-1H-indazole scaffold is an excellent starting point for designing such probes, particularly for protein kinases, a family of enzymes frequently implicated in diseases like cancer. nih.govrsc.org
Next-generation probes can be engineered by strategically modifying the this compound core. These modifications can include the attachment of various functional groups to enable target identification and engagement studies. For instance, incorporating a paramagnetic spin-label, like a nitroxide moiety, can create a probe suitable for NMR-based screening to identify and characterize binding interactions with target proteins, such as the JNK protein kinase. nih.gov Similarly, attaching fluorescent tags would allow for visualization of the compound's distribution within cells and its interaction with biological targets.
Structure-based design is a powerful approach to creating these advanced probes. purdue.edu By understanding how the indazole core and its substituents interact with the target's binding site, researchers can rationally design modifications to enhance potency and selectivity. purdue.edu For example, modeling studies have shown that the size of the substituent at the 7-position of the indazole ring is critical for interaction with enzymes like neuronal nitric oxide synthase (nNOS), where bulky groups can hinder binding. tandfonline.com This knowledge allows for the precise design of probes that fit optimally into the target site.
Future research could focus on creating bifunctional or covalent probes. A bifunctional probe might link the this compound scaffold to another molecule that binds to a separate site on the target protein, leading to highly potent and selective compounds. nih.gov Covalent probes, which form a permanent bond with their target, are valuable tools for identifying and validating drug targets in complex biological systems.
Table 1: Potential Modifications for Indazole-Based Chemical Probes
| Modification Type | Example Moiety | Purpose | Potential Target Class | Citation |
| Paramagnetic Label | 4-amino-TEMPO | NMR-based fragment screening, binding site characterization | Protein Kinases (e.g., JNK) | nih.gov |
| Fluorescent Tag | Fluorescein, Rhodamine | Cellular imaging, target localization | Various | |
| Photoaffinity Label | Benzophenone, Arylazide | Covalent labeling for target identification | Various | |
| Biotinylation | Biotin | Affinity purification of target proteins | Various | |
| Covalent Warhead | Acrylamide, Chloroacetamide | Irreversible binding for target validation and occupancy studies | Kinases, GPCRs | purdue.edu |
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
The indazole core is a "privileged scaffold" in drug discovery, appearing in several FDA-approved drugs, particularly protein kinase inhibitors for cancer treatment like Pazopanib and Axitinib. mdpi.combiotech-asia.org The therapeutic potential of indazoles extends to a variety of diseases, including cancer, inflammation, neurodegenerative disorders, and cardiovascular diseases. tandfonline.comnih.gov The specific structure of this compound suggests it could be a valuable starting point for developing inhibitors of protein kinases, a class of enzymes crucial in many disease processes. nih.govrsc.org
Mechanistic insights into how indazole derivatives interact with their biological targets can open doors to new therapeutic applications. tandfonline.com For example, many indazole-based compounds are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and EGFR, which are involved in tumor growth and angiogenesis. nih.govtandfonline.com By understanding the specific kinase or signaling pathway that this compound or its derivatives modulate, researchers can explore their use in other diseases driven by the same mechanism.
One promising area is the development of next-generation kinase inhibitors that can overcome drug resistance. acs.org Tumors can develop mutations in kinases that make them resistant to existing therapies. Structure-based drug design, starting with a core like this compound, can lead to new inhibitors that are effective against these mutated kinases. acs.orgmdpi.com Another emerging field is the targeting of autophagy, a cellular self-eating process implicated in cancer survival. Indazole-based inhibitors of ULK1, a key autophagy-regulating kinase, have shown promise in preclinical studies. nih.gov
Furthermore, the discovery that certain indazole derivatives can modulate G protein-coupled receptor kinases (GRKs) points towards potential applications in cardiovascular disease. purdue.edu The ability to selectively inhibit specific kinases or signaling proteins based on the indazole scaffold allows for the exploration of a wide range of therapeutic indications. tandfonline.comnih.gov
Table 2: Potential Therapeutic Indications for this compound Derivatives
| Target/Mechanism | Potential Indication | Rationale | Citations |
| Receptor Tyrosine Kinases (VEGFR, FGFR) | Various Cancers (Renal, Lung, etc.) | Inhibition of tumor angiogenesis and proliferation. The indazole scaffold is a known pharmacophore for RTK inhibitors. | nih.govmdpi.combiotech-asia.org |
| Neuronal Nitric Oxide Synthase (nNOS) | Neurodegenerative Disorders | Selective inhibition of nNOS may be neuroprotective. The 7-position is key for selectivity. | tandfonline.com |
| G Protein-Coupled Receptor Kinase 2 (GRK2) | Heart Failure | Inhibition of GRK2 has been shown to reverse cardiac dysfunction in preclinical models. | purdue.edu |
| Unc-51-Like Kinase 1 (ULK1) | KRAS/BRAF-driven Cancers | Targeting autophagy by inhibiting ULK1 is a potential strategy for autophagy-reliant cancers. | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Hematological Cancers | BTK is a key component of the B-cell receptor signaling pathway, crucial for B-cell malignancies. | nih.gov |
Integration with Advanced Screening and Optimization Platforms
To unlock the full potential of the this compound scaffold, its integration with advanced drug discovery platforms is crucial. These technologies can accelerate the identification of new hits and optimize them into clinical candidates.
High-Throughput Screening (HTS) , both in physical and in silico formats, allows for the rapid testing of large compound libraries. nih.gov Derivatives of this compound can be included in these libraries to screen against a wide array of biological targets. In silico HTS, which uses computational docking to predict binding, can be particularly effective for indazole scaffolds, guiding the synthesis of the most promising candidates. nih.gov
Fragment-Based Drug Discovery (FBDD) is another powerful approach. Here, small molecular fragments, potentially including the core this compound structure itself, are screened for weak binding to a target. tandfonline.com Once a binding fragment is identified, it is gradually built upon and optimized to create a highly potent and selective lead compound. This method has been successfully used to develop indazole-based inhibitors for targets like FGFR kinases. tandfonline.commdpi.com
DNA-Encoded Library (DEL) technology represents a paradigm shift in hit discovery. DEL allows for the screening of libraries containing billions of unique molecules, each tagged with a DNA barcode. nih.gov The indazole scaffold is well-suited for inclusion in DEL synthesis, enabling the exploration of a vast chemical space to find novel binders to challenging targets. This technology has successfully identified novel inhibitors that bind to targets in unique ways not seen with other screening methods. nih.gov
Once a hit is identified, structure-based drug design (SBDD) and computational modeling become essential for optimization. afjbs.com By obtaining the crystal structure of a target protein in complex with an indazole-based inhibitor, researchers can visualize the key interactions and rationally design modifications to improve affinity and selectivity, as demonstrated in the development of inhibitors for TRK and ULK1 kinases. acs.orgnih.gov
Table 3: Application of Advanced Platforms to Indazole-Based Drug Discovery
| Platform | Description | Application for this compound | Citations |
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against biological targets. | Screen libraries of 7-substituted indazole derivatives to identify initial hits for various diseases. | nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Screening small molecular fragments and growing them into potent leads. | Use the core indazole structure as a starting fragment for building inhibitors against novel targets like FGFR. | tandfonline.commdpi.com |
| DNA-Encoded Library (DEL) Technology | Screening of massive (billions) of DNA-barcoded compounds for binding to a target. | Incorporate the indazole scaffold into DEL libraries to discover novel binders and interaction modes. | nih.gov |
| Structure-Based Drug Design (SBDD) | Using the 3D structure of a target-ligand complex to guide drug optimization. | Optimize the potency and selectivity of indazole hits by modifying substituents based on structural data. | acs.orgafjbs.com |
| Computational Modeling & In Silico Screening | Using computer simulations to predict binding affinity and pharmacokinetic properties. | Prioritize the synthesis of the most promising indazole derivatives and predict their drug-like qualities. | biotech-asia.orgnih.gov |
Q & A
Q. What are the optimal synthetic routes for 7-(1-Aminoethyl)-1H-indazole, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of this compound can leverage palladium-catalyzed cross-coupling or reductive amination strategies. For example, introducing the aminoethyl group via a Mannich reaction (using formaldehyde and ammonium chloride) or nucleophilic substitution on a pre-functionalized indazole precursor is common. Key adjustments to improve yield include:
- Catalyst Selection : Pd/C or Raney nickel for hydrogenation steps, as seen in analogous indazole reductions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while ethanol or methanol improves reduction efficiency .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amination .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : The aminoethyl group’s NH₂ protons appear as a broad singlet (~δ 1.5–2.5 ppm), while the ethyl CH₂ groups resonate at δ 2.7–3.3 ppm. Aromatic protons on the indazole ring show splitting patterns between δ 7.0–8.5 ppm .
- IR Spectroscopy : N-H stretches (3250–3350 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine group. Indazole ring C=N stretches appear near 1600 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns revealing loss of the ethylamine moiety (e.g., m/z Δ = –45) .
Q. What are the known structure-activity relationships (SAR) for this compound in medicinal chemistry applications?
- Methodological Answer : The 1-aminoethyl substituent enhances solubility and bioavailability compared to simpler indazoles. Key SAR insights include:
- Positional Effects : Substitution at the 7-position improves target binding affinity, as seen in kinase inhibitors .
- Amine Functionalization : Primary amines (vs. secondary/tertiary) increase hydrogen-bonding potential, critical for receptor interactions .
- Analog Comparisons : Derivatives with bulkier substituents (e.g., trifluoromethyl) show reduced activity, suggesting steric hindrance limits binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental conditions. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for batch-to-buffer variability .
- Validate Purity : HPLC or LC-MS ensures >95% purity, as impurities (e.g., unreacted intermediates) may skew activity .
- Replicate Conditions : Compare results under identical reducing agents (e.g., H₂/Pd-C vs. LiAlH₄), as shown in nitro-group reduction studies .
Q. What computational approaches are recommended for modeling the electronic effects of the 1-aminoethyl substituent on this compound's reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) predict electron density distribution and frontier molecular orbitals. Key steps:
- Geometry Optimization : Gaussian software refines the molecule’s 3D structure .
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions influenced by the aminoethyl group .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases), correlating substituent effects with binding energy .
Q. How can regioselectivity challenges be addressed during the functionalization of the indazole ring in this compound synthesis?
- Methodological Answer : Regioselective substitution is achieved through:
- Directing Groups : Temporary protection of the 3-position with Boc groups directs electrophiles to the 7-position .
- Metal-Mediated Coupling : Pd-catalyzed Suzuki-Miyaura reactions selectively functionalize the 5- or 7-positions, depending on ligand choice (e.g., SPhos for 7-position) .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring thermodynamically stable products (e.g., 7-substitution over 4-) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles to avoid skin/eye contact with reactive amines .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., NH₃ during deprotection) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, as per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
